molecular formula C8H6F2N2 B13847005 4,6-Difluoro-2-methyl-2H-indazole

4,6-Difluoro-2-methyl-2H-indazole

Cat. No.: B13847005
M. Wt: 168.14 g/mol
InChI Key: DBGSZEAYUBVXAN-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-methyl-2H-indazole is a nitrogen-containing heterocyclic compound It belongs to the indazole family, which is characterized by a bicyclic ring structure composed of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2-methyl-2H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoro-2-nitroaniline and methylhydrazine.

    Reduction: The nitro group of 4,6-difluoro-2-nitroaniline is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.

    Cyclization: The resulting amine undergoes cyclization with methylhydrazine under acidic conditions to form the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-methyl-2H-indazole depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-methyl-2H-indazole
  • 4,6-Dibromo-2-methyl-2H-indazole
  • 4,6-Difluoro-1H-indazole

Uniqueness

4,6-Difluoro-2-methyl-2H-indazole is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its reactivity compared to other halogenated indazoles . This makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

4,6-difluoro-2-methylindazole

InChI

InChI=1S/C8H6F2N2/c1-12-4-6-7(10)2-5(9)3-8(6)11-12/h2-4H,1H3

InChI Key

DBGSZEAYUBVXAN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)F)F

Origin of Product

United States

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